molecular formula C20H21N3O4S B267304 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Cat. No. B267304
M. Wt: 399.5 g/mol
InChI Key: MKTPRPFQCPNBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide, also known as MMB, is a chemical compound used in scientific research for its potential therapeutic properties. MMB belongs to the class of thioamide derivatives and is known for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to involve the modulation of various biological pathways. 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been shown to interact with several enzymes and receptors involved in inflammation, cancer, and metabolism. For example, 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to bind to the active site of COX-2 and inhibit its activity. 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been shown to bind to the ATP-binding site of PTP1B and inhibit its activity. Additionally, 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to activate AMPK by increasing the cellular AMP/ATP ratio.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide are diverse and depend on the specific biological pathway being modulated. 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of several genes involved in these processes. Additionally, 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been shown to improve glucose and lipid metabolism by activating AMPK.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in lab experiments is its ability to modulate multiple biological pathways. This makes it a useful tool for studying the complex interactions between different biological processes. Additionally, 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide. One direction is to further investigate its potential therapeutic properties, particularly in the areas of cancer and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and receptors. Additionally, future research could focus on developing more efficient methods for synthesizing 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide and improving its solubility in water.

Synthesis Methods

The synthesis of 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with N-(4-aminophenyl)morpholine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification using column chromatography. The synthesis method of 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and protein tyrosine phosphatase 1B (PTP1B). 4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.

properties

Product Name

4-methoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H21N3O4S/c1-26-17-8-4-14(5-9-17)18(24)22-20(28)21-16-6-2-15(3-7-16)19(25)23-10-12-27-13-11-23/h2-9H,10-13H2,1H3,(H2,21,22,24,28)

InChI Key

MKTPRPFQCPNBLS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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